molecular formula C25H22N4O2 B1225066 N-[4-(4-morpholinyl)phenyl]-2-pyridin-4-yl-4-quinolinecarboxamide

N-[4-(4-morpholinyl)phenyl]-2-pyridin-4-yl-4-quinolinecarboxamide

Cat. No. B1225066
M. Wt: 410.5 g/mol
InChI Key: XJUNZAIMQIPYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinyl)phenyl]-2-pyridin-4-yl-4-quinolinecarboxamide is an aromatic amide.

Scientific Research Applications

Synthesis and Photophysical Analysis

  • A study reported the synthesis of quinolines, including morpholinyl-substituted quinolines, through the Buchwald–Hartwig amination. These compounds exhibited strong interactions with ct-DNA, indicating potential for DNA-binding applications (Bonacorso et al., 2018).

Intermediate for Biologically Active Compounds

  • A study focused on synthesizing 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for creating biologically active compounds, potentially useful in cancer treatment (Wang et al., 2016).

Luminescent Properties

  • Research on cyclometalating ligands, including N-phenyl-N-(3-(pyridin-2-yl)phenyl)quinolin-2-amine, demonstrated their utility in creating highly luminescent platinum(II) complexes, useful in photophysical studies (Vezzu et al., 2011).

Antitubercular Evaluation

  • Substituted pyridines and dihydro-6H-quinolin-5-ones, potentially including the morpholinyl-quinoline compound, were synthesized and showed promising results as antitubercular agents (Kantevari et al., 2011).

Potential CB2 Cannabinoid Receptor Agonists

  • Compounds similar to N-[4-(4-morpholinyl)phenyl]-2-pyridin-4-yl-4-quinolinecarboxamide have been identified as potent and selective CB2 agonists, indicating a potential application in pain management (Chu et al., 2009).

Antimicrobial Activities

  • Various 1,2,4-triazoles, including those with a pyridin-4-yl moiety, have been synthesized and evaluated for antimicrobial activities, suggesting possible applications in treating bacterial infections (Bayrak et al., 2009).

Structural Studies of Dicarboxylic Acids

  • Research on solvates of dicarboxylic acids with pyridine and quinoline, including compounds similar to the one , provided insights into hydrogen bond interactions and molecular encapsulation (Singh & Baruah, 2009).

properties

Product Name

N-[4-(4-morpholinyl)phenyl]-2-pyridin-4-yl-4-quinolinecarboxamide

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C25H22N4O2/c30-25(27-19-5-7-20(8-6-19)29-13-15-31-16-14-29)22-17-24(18-9-11-26-12-10-18)28-23-4-2-1-3-21(22)23/h1-12,17H,13-16H2,(H,27,30)

InChI Key

XJUNZAIMQIPYHL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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